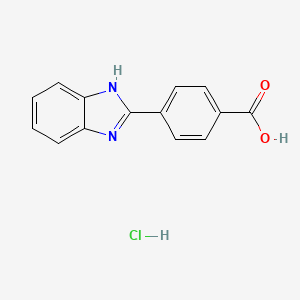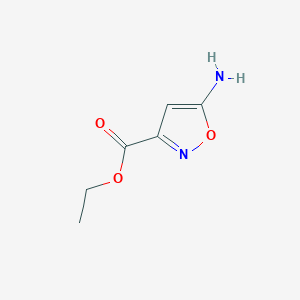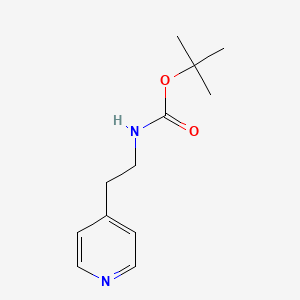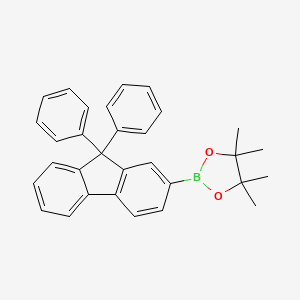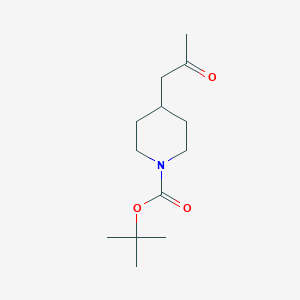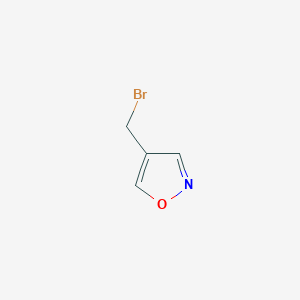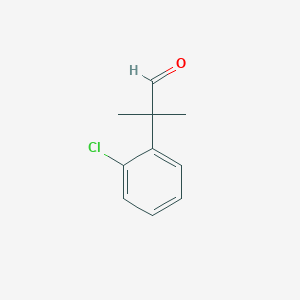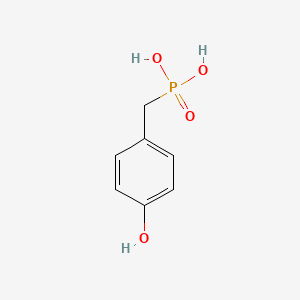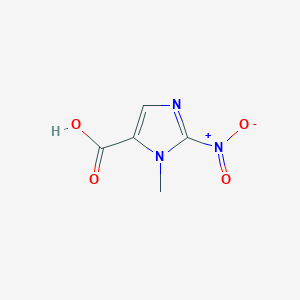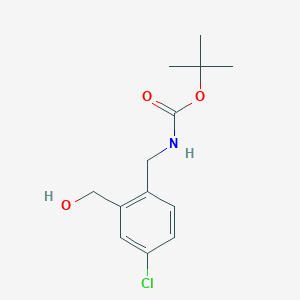
4-Acetyl-3-fluorophenylboronic acid
Descripción general
Descripción
4-Acetyl-3-fluorophenylboronic acid is a chemical compound used in various chemical reactions . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It has also been used to make novel biologically active terphenyls .
Synthesis Analysis
The synthesis of 4-Acetyl-3-fluorophenylboronic acid involves several steps. One method involves the protodeboronation of pinacol boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . Another method involves the synthesis from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium-bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .Molecular Structure Analysis
The molecular structure of 4-Acetyl-3-fluorophenylboronic acid is represented by the linear formula C8H8BFO3 . The InChI code for this compound is 1S/C8H8BFO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 .Chemical Reactions Analysis
4-Acetyl-3-fluorophenylboronic acid is used in various chemical reactions. It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis
4-Acetyl-3-fluorophenylboronic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Liquid Crystalline Compounds
This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis of Potent Leukotriene B4 Receptor Agonists
It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis of Novel Biologically Active Terphenyls
It is also used to make novel biologically active terphenyls .
Safety and Hazards
4-Acetyl-3-fluorophenylboronic acid is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as gloves and eye protection .
Mecanismo De Acción
Target of Action
4-Acetyl-3-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .
Mode of Action
In the Suzuki-Miyaura coupling, the 4-Acetyl-3-fluorophenylboronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling is the main biochemical pathway affected by 4-Acetyl-3-fluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds, including biologically active terphenyls .
Result of Action
The primary result of the action of 4-Acetyl-3-fluorophenylboronic acid is the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of research and development in chemistry .
Action Environment
The action, efficacy, and stability of 4-Acetyl-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the action of this compound. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
(4-acetyl-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPWJRNHLTYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478220 | |
| Record name | 4-Acetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-fluorophenylboronic acid | |
CAS RN |
481725-35-3 | |
| Record name | 4-Acetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


